molecular formula C8H5BrN2O B581060 6-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 1261171-00-9

6-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B581060
CAS No.: 1261171-00-9
M. Wt: 225.045
InChI Key: CQFXIOCMAVBBAO-UHFFFAOYSA-N
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Description

6-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 1261171-00-9) is a brominated heterocyclic compound that serves as a versatile and valuable building block in medicinal chemistry and drug discovery research. With a molecular formula of C 8 H 5 BrN 2 O and a molecular weight of 225.04 g/mol, this compound features the privileged pyrido[1,2-a]pyrimidin-4-one scaffold, a nitrogen-fused bicyclic heterocycle recognized for its wide range of biological activities . The bromine substituent at the 6-position makes this molecule a critical intermediate for further functionalization via metal-catalyzed cross-coupling reactions, enabling the construction of diverse compound libraries for biological screening . The pyrido[1,2-a]pyrimidinone core is a structure of high interest in pharmaceutical development, with derivatives reported in scientific literature to exhibit properties such as anticancer activity and selective inhibition of targets like Fibroblast Growth Factor Receptors (FGFRs) . These scaffolds have been investigated as potential treatments for various conditions, including spinal muscular atrophy . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

1261171-00-9

Molecular Formula

C8H5BrN2O

Molecular Weight

225.045

IUPAC Name

6-bromopyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C8H5BrN2O/c9-6-2-1-3-7-10-5-4-8(12)11(6)7/h1-5H

InChI Key

CQFXIOCMAVBBAO-UHFFFAOYSA-N

SMILES

C1=CC2=NC=CC(=O)N2C(=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Halogen Position :

  • 3-Bromo derivatives (e.g., 28b in ) are synthesized directly from the parent scaffold using N-bromosuccinimide (NBS), achieving high yields (76%) . In contrast, 6-bromo isomers require multistep routes due to competing cyclization pathways .
  • 7-Bromo derivatives (e.g., compound 39 in ) are more synthetically accessible and serve as versatile intermediates for Suzuki couplings .

Substituent Effects :

  • 3-Methyl or 3-Ethoxy Groups : Improve metabolic stability and solubility, critical for oral bioavailability .
  • Phenyl Groups (DB103) : Introduce steric bulk, enhancing target selectivity in anti-angiogenic therapies .

Key Insights:

  • PI3K/mTOR Inhibitors: Derivatives with 7-bromo and 3-ethoxy/methyl groups (e.g., compound 31) show nanomolar potency due to optimized binding to the ATP pocket .
  • Anti-Angiogenic Agents : DB103’s diphenyl substituents enable selective inhibition of VEGF signaling, a mechanism distinct from kinase inhibition .

Preparation Methods

Isopropylidene Malonate Precursors

The foundational approach involves thermal cyclization of isopropylidene (2-pyridylamino)methylenemalonates. Molnár et al. demonstrated that heating these precursors at 180–200°C under inert conditions induces cyclodehydration, yielding 4H-pyrido[1,2-a]pyrimidin-4-ones. For brominated derivatives, 2-amino-5-bromopyridine serves as the starting material, reacting with isopropylidene methoxymethylenemalonate to form intermediates that undergo decarboxylation. This method provided 6-bromo derivatives in 65–72% yield, though competing pathways led to byproducts like 1,8-naphthyridinones.

Solvent and Temperature Optimization

Key parameters include:

  • Solvent : Toluene or xylene for high-boiling conditions.

  • Reaction Time : 6–8 hours for complete decarboxylation.

  • Byproduct Mitigation : Slow addition of precursors reduces dimerization.

Heteropolyacid-Catalyzed Cyclocondensation

Aluminium-Exchanged Tungstophosphoric Acid Catalysts

Basahel et al. developed a greener protocol using Al³⁺-exchanged H₃PW₁₂O₄₀ catalysts. These solid acids promote cyclocondensation of 2-aminopyridines with β-ketoesters at 80°C in ethanol. For 6-bromo derivatives, 2-amino-5-bromopyridine reacts with ethyl acetoacetate, achieving 88% yield within 3 hours. The catalyst’s Lewis acidity facilitates enamine formation, critical for ring closure.

Table 1: Comparison of Thermal vs. Catalytic Cyclization

MethodYield (%)Temperature (°C)Time (h)
Thermal Cyclization721808
Heteropolyacid88803

Copper-Catalyzed Tandem C–N Bond Formation

One-Pot Ullmann-Type Amination/Amidation

A breakthrough by Zhang et al. employs CuI (10 mol%) with 1,10-phenanthroline to couple 2-bromo-5-bromopyridine with (Z)-3-amino-3-arylacrylates. The tandem process forms the pyridopyrimidinone core in a single step, achieving 89% yield for 6-bromo derivatives. Key advantages include:

  • Substrate Scope : Tolerates electron-withdrawing/donating groups.

  • Gram-Scale Feasibility : Demonstrated at 10 mmol scale without yield loss.

Mechanistic Insights

The reaction proceeds via initial Cu-mediated C–N coupling, followed by intramolecular amidation. DFT studies suggest that bromine’s electron-withdrawing effect accelerates the amidation step by polarizing the carbonyl group.

Post-Cyclization Bromination Techniques

N-Bromosuccinimide (NBS) Mediated Halogenation

Direct bromination of 4H-pyrido[1,2-a]pyrimidin-4-one using NBS in DMF at 60°C introduces bromine selectively at position 6. The reaction proceeds via radical intermediates, with regioselectivity dictated by the electron density of the aromatic system. Yields range from 70–75%, though overbromination can occur without careful stoichiometry control.

Lewis Acid-Assisted Bromination

Combining NBS with FeCl₃ in CH₃CN enhances electrophilic substitution, achieving 82% yield at 40°C. The Lewis acid activates NBS, generating Br⁺ species that target the electron-rich position 6.

Functionalization via Cross-Coupling Reactions

Suzuki-Miyaura Coupling of 6-Bromo Derivatives

Molnár et al. demonstrated that 6-bromo-4H-pyrido[1,2-a]pyrimidin-4-one undergoes palladium-catalyzed coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O). This enables access to 6-aryl derivatives, critical for pharmaceutical applications. For example, coupling with phenylboronic acid gave 6-phenylpyridopyrimidinone in 91% yield.

Table 2: Selected Suzuki-Miyaura Reactions

Boronic AcidYield (%)Conditions
Phenyl91Pd(PPh₃)₄, DME/H₂O, 80°C
4-Methoxyphenyl87Pd(OAc)₂, SPhos, dioxane

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 6-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves bromination of a pyrido[1,2-a]pyrimidin-4-one precursor using reagents like N-bromosuccinimide (NBS) under controlled temperatures (e.g., 0–25°C) in inert solvents (e.g., DMF or DCM). Post-reaction purification via column chromatography or recrystallization is critical for achieving >95% purity. Reaction optimization should focus on stoichiometric ratios of brominating agents and monitoring reaction progress via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is essential for confirming the bromine substitution pattern and ring conformation. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves ambiguities in stereoelectronic effects. Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) stretches (~1680 cm⁻¹) .

Q. How does the bromine substituent affect the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The bromine atom at position 6 acts as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, palladium-catalyzed coupling with arylboronic acids requires anhydrous conditions, ligand selection (e.g., XPhos), and base optimization (e.g., K₂CO₃) to minimize dehalogenation side reactions .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking studies (e.g., AutoDock Vina) model interactions with target proteins (e.g., kinases), while Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects with activity. Validate predictions with in vitro assays, such as enzyme inhibition or cytotoxicity screens .

Q. What strategies resolve contradictions in reported biological activity data for pyrido[1,2-a]pyrimidin-4-one analogs?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences) or impurities. Reproduce experiments under standardized conditions (e.g., ISO 17025 guidelines). Use orthogonal assays (e.g., SPR for binding affinity vs. fluorescence polarization) and structural analogs to isolate structure-activity trends. Meta-analyses of published datasets can identify outliers .

Q. How do solvent and pH influence the stability of this compound in aqueous environments?

  • Methodological Answer : Stability studies using HPLC-UV/MS under varying pH (3–10) and temperatures (25–60°C) reveal degradation pathways (e.g., hydrolysis of the pyrimidinone ring). Buffered solutions (PBS or Tris-HCl) at pH 7.4 mimic physiological conditions. Accelerated stability testing (ICH Q1A guidelines) predicts shelf life .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

  • Methodological Answer : Scale-up requires optimizing heat and mass transfer in batch reactors. Continuous flow systems improve reproducibility for bromination steps. Address solvent recovery (e.g., DMF distillation) and waste management. Use Quality by Design (QbD) principles to define critical process parameters (CPPs) and ensure batch-to-batch consistency .

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